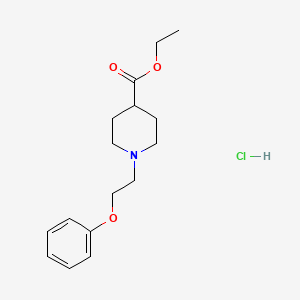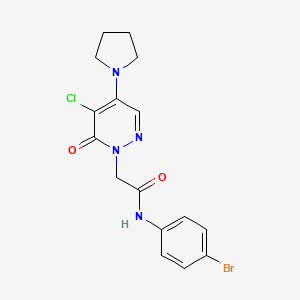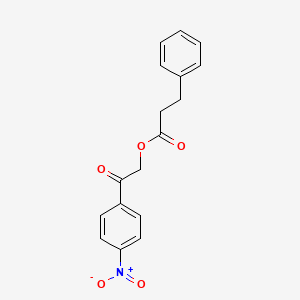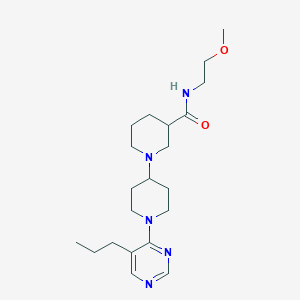
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is particularly interesting due to its unique structure, which combines a piperidine ring with an ethyl ester and a phenoxyethyl group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-phenoxyethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the reaction rate and selectivity. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various chemical syntheses.
科学研究应用
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and facilitates the compound’s interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
Ethyl piperidine-4-carboxylate: Lacks the phenoxyethyl group, making it less versatile in certain reactions.
Ethyl isonipecotate: Another piperidine derivative with different functional groups, used in different applications.
Icaridin: A piperidine-based insect repellent with a different mechanism of action.
Uniqueness
Ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride is unique due to its combination of a piperidine ring, an ethyl ester, and a phenoxyethyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and industry.
属性
IUPAC Name |
ethyl 1-(2-phenoxyethyl)piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-8-10-17(11-9-14)12-13-20-15-6-4-3-5-7-15;/h3-7,14H,2,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLUZNMAUYXQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)
![1-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-2-hydroxyethanone](/img/structure/B5468354.png)
![N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B5468366.png)

![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)



![2-AMINO-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5468407.png)
![3-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B5468411.png)
![2-{5-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzonitrile](/img/structure/B5468426.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)

